molecular formula C8H7ClF2O B8029510 5-Chloro-2-ethoxy-1,3-difluorobenzene

5-Chloro-2-ethoxy-1,3-difluorobenzene

Cat. No.: B8029510
M. Wt: 192.59 g/mol
InChI Key: IUUGTOLBJKBQFS-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-1,3-difluorobenzene (CAS: N/A*) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 5), ethoxy (position 2), and fluorine atoms (positions 1 and 3). This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceuticals, agrochemicals, and specialty materials. The ethoxy group enhances solubility in organic solvents, while the halogen arrangement influences reactivity in substitution and coupling reactions.

Properties

IUPAC Name

5-chloro-2-ethoxy-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUGTOLBJKBQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to 5-Chloro-2-ethoxy-1,3-difluorobenzene, as determined by substituent patterns and functional groups :

Compound Name CAS Number Similarity Score Key Structural Differences
5-Chloro-1,3-difluoro-2-methoxybenzene 170572-51-7 0.97 Methoxy (vs. ethoxy) at position 2
4-Chloro-1-fluoro-2-methoxybenzene 1092349-89-7 0.97 Methoxy at position 2; chlorine at position 4
4-Chloro-1-ethoxy-2-fluorobenzene 289039-40-3 0.92 Ethoxy at position 1; chlorine at position 4

Brominated Analogs

Bromine substitution alters steric and electronic profiles:

  • 5-Bromo-2-ethoxy-1,3-difluorobenzene (CAS 115467-04-4): Bromine replaces chlorine at position 5, increasing molecular weight (266.5 g/mol vs.
  • 5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene (CAS 2386353-41-7): Bromine at position 5 and ethoxy at position 3; positional changes affect steric hindrance in synthetic applications .

Physical and Chemical Properties

Property This compound (Inferred) 5-Chloro-1,3-difluoro-2-methoxybenzene 5-Bromo-2-ethoxy-1,3-difluorobenzene
Molecular Weight ~210 g/mol 194.58 g/mol 266.5 g/mol
Boiling Point Not reported 234°C (similar bromo analog ) 234–240°C (estimated)
Solubility High in ether, dichloromethane Soluble in methanol, DCM Soluble in ether, methanol
Reactivity Moderate electrophilic substitution Higher reactivity due to smaller methoxy group Slower reactions due to bromine’s size

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